molecular formula C22H25ClF2N4O3 B10902679 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide

Cat. No.: B10902679
M. Wt: 466.9 g/mol
InChI Key: UEQHREQQWDVTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide is a complex organic compound that features a triazole ring, a difluoromethoxy group, and an adamantane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized via a copper-catalyzed click reaction of azides with alkynes . The adamantane carboxamide moiety is then introduced through a series of reactions involving the appropriate carboxylic acid derivatives and amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield nitro derivatives, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The difluoromethoxy and adamantane moieties contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide is unique due to its combination of a triazole ring, difluoromethoxy group, and adamantane carboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole derivatives .

Properties

Molecular Formula

C22H25ClF2N4O3

Molecular Weight

466.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-ethoxyphenyl]adamantane-1-carboxamide

InChI

InChI=1S/C22H25ClF2N4O3/c1-2-31-17-6-15(3-4-16(17)32-20(24)25)27-18(30)21-7-13-5-14(8-21)10-22(9-13,11-21)29-12-26-19(23)28-29/h3-4,6,12-14,20H,2,5,7-11H2,1H3,(H,27,30)

InChI Key

UEQHREQQWDVTER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.